molecular formula C6H5FO2S B2459919 Methyl 4-fluorothiophene-3-carboxylate CAS No. 1784076-89-6

Methyl 4-fluorothiophene-3-carboxylate

Cat. No.: B2459919
CAS No.: 1784076-89-6
M. Wt: 160.16
InChI Key: GEXIVLMZTCQQAL-UHFFFAOYSA-N
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Description

Methyl 4-fluorothiophene-3-carboxylate (CAS 1784076-89-6) is a fluorinated thiophene derivative that serves as a versatile heterocyclic building block in scientific research . With a molecular formula of C6H5FO2S and a molecular weight of 160.17 g/mol, this compound is characterized by its thiophene ring, a privileged pharmacophore in medicinal chemistry . The strategic incorporation of both fluorine and a methyl ester group onto the thiophene nucleus provides multiple handles for synthetic modification, making it a valuable precursor in the development of more complex molecules . Its primary application lies in the synthesis of novel compounds for pharmaceutical and agrochemical discovery, as well as in the development of specialty chemicals and advanced materials . The fluorine atom can enhance a molecule's binding affinity and metabolic stability, while the ester group can be hydrolyzed or further transformed . Researchers utilize this scaffold to explore structure-activity relationships (SAR) and to create potential bioactive agents . This product is intended for research and development purposes only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluorothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXIVLMZTCQQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784076-89-6
Record name methyl 4-fluorothiophene-3-carboxylate
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Synthetic Methodologies for Methyl 4 Fluorothiophene 3 Carboxylate and Analogues

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom onto an existing thiophene (B33073) ring. This can be achieved through either electrophilic or nucleophilic substitution reactions. The regioselectivity of these reactions is a critical consideration, particularly for substituted thiophenes.

Electrophilic Fluorination Strategies for Thiophenes

Electrophilic fluorination is a common method for the synthesis of fluoroarenes and fluoroheterocycles. wikipedia.org This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"), which is attacked by the electron-rich thiophene ring. A variety of N-F based electrophilic fluorinating agents have been developed, offering advantages in terms of safety and handling compared to elemental fluorine. wikipedia.org

Commonly employed electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. sigmaaldrich.combrynmawr.edu These reagents have been successfully used to fluorinate a range of aromatic and heteroaromatic compounds. brynmawr.eduresearchgate.net For the synthesis of Methyl 4-fluorothiophene-3-carboxylate, a plausible approach involves the direct fluorination of Methyl thiophene-3-carboxylate. The thiophene ring is susceptible to electrophilic attack, and the substitution pattern will be directed by the existing methyl carboxylate group.

A potential synthetic protocol could involve the lithiation of the thiophene ring followed by quenching with an electrophilic fluorine source. This strategy has been demonstrated in the synthesis of 3-alkyl-4-fluorothiophenes, where lithiation at the desired position is followed by the addition of NFSI.

Table 1: Electrophilic Fluorinating Agents

Reagent Name (Abbreviation)StructureKey Features
N-Fluorobenzenesulfonimide (NFSI)PhSO₂N(F)SO₂PhCrystalline solid, mild fluorinating agent. brynmawr.edu
Selectfluor®[Image of Selectfluor structure]User-friendly, stable, and versatile reagent. sigmaaldrich.com

Nucleophilic Fluorination Reagents and Protocols in Fluorothiophene Synthesis

Nucleophilic fluorination offers an alternative pathway to introduce fluorine, particularly for thiophene rings bearing suitable leaving groups. This method involves the displacement of a leaving group, such as a halogen or a nitro group, by a nucleophilic fluoride (B91410) source. Common sources of nucleophilic fluoride include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides.

A potential strategy for the synthesis of this compound via nucleophilic substitution would involve a precursor such as Methyl 4-chloro- or Methyl 4-nitrothiophene-3-carboxylate. The electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic attack. youtube.com The reaction is typically carried out in a polar aprotic solvent at elevated temperatures.

Another well-established method for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction. wikipedia.org This reaction proceeds via the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding amine. wikipedia.org For the synthesis of the target molecule, this would involve the diazotization of Methyl 4-aminothiophene-3-carboxylate followed by decomposition of the resulting diazonium salt. Recent advancements have demonstrated the feasibility of performing the Balz-Schiemann reaction in continuous flow, which can offer advantages in terms of safety and scalability. nih.gov

Table 2: Nucleophilic Fluorination Methods

MethodPrecursorReagentsKey Features
Nucleophilic Aromatic Substitution (SNAr)Thiophene with a good leaving group (e.g., -Cl, -NO₂)KF, CsF, or other fluoride saltsRequires activation by electron-withdrawing groups. youtube.com
Balz-Schiemann ReactionAminothiopheneNaNO₂, HBF₄, then heatA classical method for aryl fluoride synthesis. wikipedia.org

Regioselective Considerations in Direct Fluorination of Thiophene Rings

The regiochemical outcome of direct fluorination on a substituted thiophene ring is a crucial aspect of the synthesis design. In electrophilic aromatic substitution of thiophenes, the 2- and 5-positions are generally the most reactive. However, the presence of a substituent at the 3-position, such as a methyl carboxylate group in the precursor to this compound, will influence the position of the incoming electrophile. The directing effect of the substituent and the reaction conditions must be carefully controlled to achieve the desired 4-fluoro isomer.

Computational studies on the nucleophilic aromatic substitution of substituted thiophenes have shown that the reaction proceeds via a stepwise pathway, and the regioselectivity is influenced by the nature of the substituents on the ring. nih.gov The presence of electron-withdrawing groups is generally necessary to facilitate nucleophilic attack. nih.gov

Heterocyclization Strategies for Fluorothiophenes

An alternative to direct fluorination is the construction of the fluorinated thiophene ring from acyclic, fluorine-containing precursors. This approach can offer excellent control over the regiochemistry of the final product.

Ring-Closing Reactions to Construct Fluorinated Thiophene Cores

Several named reactions are available for the synthesis of thiophenes from acyclic starting materials, and these can be adapted to produce fluorinated derivatives by using fluorinated building blocks.

The Fiesselmann thiophene synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives. wikipedia.org By employing a fluorinated thioglycolic acid derivative or a fluorinated α,β-acetylenic ester, it may be possible to construct a fluorinated thiophene core. This reaction offers a regiocontrolled assembly of a trisubstituted thiophene under mild conditions. core.ac.uk

The Gewald aminothiophene synthesis is another powerful tool for the construction of polysubstituted 2-aminothiophenes. wikipedia.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The use of a fluorinated ketone or a fluorinated α-cyanoester as a starting material could potentially lead to the formation of a fluorinated 2-aminothiophene, which could then be further functionalized to the desired this compound.

Table 3: Thiophene Synthesis via Ring-Closing Reactions

Reaction NameKey PrecursorsProduct TypePotential for Fluorination
Fiesselmann Synthesisα,β-Acetylenic esters, Thioglycolic acid derivatives3-Hydroxy-2-thiophenecarboxylatesUse of fluorinated starting materials. wikipedia.org
Gewald SynthesisKetone/Aldehyde, α-Cyanoester, Sulfur2-AminothiophenesUse of fluorinated starting materials. wikipedia.org

Cycloaddition Reactions in Fluorothiophene Synthesis

Cycloaddition reactions, particularly [4+2] Diels-Alder reactions, are powerful methods for the construction of six-membered rings and can be adapted for the synthesis of heterocycles. However, thiophene itself is a relatively poor diene in Diels-Alder reactions due to its aromatic character. nih.gov The reaction often requires high pressure or the use of Lewis acid catalysts to proceed. nih.gov While the direct cycloaddition to form a 4-fluorothiophene derivative in one step is challenging, it is conceivable that a fluorinated diene or dienophile could be employed in a multi-step sequence to construct the desired ring system. For instance, the Diels-Alder reaction of a fluorinated diene with a suitable dienophile could generate a dihydrothiophene precursor, which could then be aromatized.

Functionalization of Pre-formed Thiophene Rings

The introduction of a fluorine atom onto a pre-existing thiophene ring is a key step in the synthesis of this compound. Several methods have been explored to achieve this transformation, each with its own advantages and challenges.

Halogen-Metal Exchange and Subsequent Fluorination

Halogen-metal exchange is a powerful tool in organic synthesis for the preparation of organometallic reagents, which can then be quenched with an electrophilic fluorine source to introduce a fluorine atom. This strategy has been reported for the synthesis of fluorinated thiophenes. For instance, 3-fluorothiophene has been synthesized from 3-bromothiophene through a metal-halogen interchange followed by a reaction with perchloryl fluoride. thieme-connect.de This approach, while effective, requires the use of hazardous reagents like perchloryl fluoride. thieme-connect.de

The general mechanism for this transformation involves the reaction of a bromo- or iodothiophene derivative with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a lithiated thiophene intermediate. This intermediate is then reacted with an electrophilic fluorinating agent to yield the desired fluorinated thiophene.

Table 1: Examples of Halogen-Metal Exchange for Fluorination of Thiophenes

Starting Material Reagents Product Yield Reference

While a direct example for the synthesis of this compound via this method is not explicitly detailed in the provided sources, the principle can be applied. A plausible synthetic route would involve the halogen-metal exchange of a corresponding bromo-substituted methyl thiophene-3-carboxylate followed by quenching with a suitable electrophilic fluorine source.

C-H Functionalization for Fluorine Introduction

Direct C-H functionalization represents an atom-economical and efficient approach to introduce fluorine into organic molecules, avoiding the pre-functionalization required in methods like halogen-metal exchange. The direct fluorination of thiophene has been reported to yield a mixture of 2- and 3-fluorothiophene. thieme-connect.de This highlights the challenge of regioselectivity in direct C-H activation on the thiophene ring.

For a substrate like methyl thiophene-3-carboxylate, the electronic properties of the ester group would influence the regioselectivity of the C-H fluorination. The development of catalysts and reagents that can selectively target the C4-H bond is crucial for the successful synthesis of this compound via this route. While specific examples for the target molecule are not provided, the field of C-H activation is rapidly advancing, offering potential future pathways.

Transition Metal-Catalyzed C-F Bond Formation

Transition metal-catalyzed fluorination has emerged as a versatile and powerful method for the synthesis of fluorinated aromatic compounds. nih.gov These methods often utilize palladium or copper catalysts and can proceed through various mechanisms, including reductive elimination from a high-valent metal-fluoride complex.

One notable example is the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt to introduce a fluorine atom. This method has been successfully employed in the synthesis of methyl 3-fluorothiophene-2-carboxylate from methyl 3-aminothiophene-2-carboxylate. thieme-connect.de The starting amino-thiophene ester is first diazotized, and the resulting diazonium salt is then decomposed to yield the fluorinated product. thieme-connect.de

Table 2: Schiemann Reaction for the Synthesis of a Fluorinated Thiophene Ester

Starting Material Reagents Intermediate Product Yield Reference

This methodology could be adapted for the synthesis of this compound, provided that the corresponding methyl 4-aminothiophene-3-carboxylate is accessible.

Esterification and Carboxylic Acid Modifications

Once the fluorinated thiophene carboxylic acid is obtained, or if the synthesis starts from a precursor that is later converted to the carboxylic acid, the final steps involve the formation of the methyl ester and potential derivatization of the carboxylic acid moiety.

Synthesis of Methyl Esters from Carboxylic Acids

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic chemistry. The most common method for this is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comchemguide.co.ukyoutube.com The reaction is an equilibrium process, and often an excess of methanol is used to drive the reaction towards the ester product. masterorganicchemistry.comorganic-chemistry.org

For the synthesis of this compound, 4-fluorothiophene-3-carboxylic acid would be refluxed with methanol and a catalytic amount of a strong acid. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of methanol, and subsequent elimination of water. masterorganicchemistry.com

Derivatization of Carboxylic Acid Moieties (e.g., Amides, Hydrazides)

The carboxylic acid group of 4-fluorothiophene-3-carboxylic acid can be converted into a variety of other functional groups, such as amides and hydrazides. These derivatives are often of interest in medicinal chemistry and materials science.

The synthesis of amides typically involves the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent, followed by reaction with an amine. nih.gov Alternatively, amides can be synthesized directly from carboxylic acids and hydrazines, with a catalyst like zinc chloride. rsc.org

Hydrazides can be synthesized from esters by reaction with hydrazine hydrate. These hydrazides can then serve as versatile intermediates for further transformations. For example, peptide hydrazides can be converted back to carboxylic acids or transformed into peptide amides under specific conditions. explorationpub.com The synthesis of hydrazones bearing amide, thioamide, and amidine functions has also been extensively reviewed. researchgate.net

Table 3: Common Derivatizations of Carboxylic Acids

Derivative General Reagents
Amide SOCl₂ or coupling agent, then R₂NH

These derivatization reactions provide access to a wide range of analogues of this compound, allowing for the exploration of structure-activity relationships.

Advanced Synthetic Techniques in Fluorothiophene Production

Green Chemistry Principles in Fluorothiophene Synthesis

Green chemistry provides a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of fluorinated thiophenes can lead to more sustainable manufacturing processes. nih.gov

One of the key principles of green chemistry is the reduction or elimination of solvents, which often contribute significantly to the waste generated in a chemical process. Solvent-free reactions can lead to cleaner, more efficient, and economical technologies. researchgate.net

A notable example of a solvent-free approach applicable to thiophene chemistry is the direct carboxylation of thiophene with carbon dioxide in a molten carbonate-carboxylate medium. researchgate.netmdpi.com This method allows for the cleavage of a C-H bond and the introduction of a carboxyl group without the need for a solvent. While this has been demonstrated for thiophene itself, the principle could be adapted for the synthesis of thiophene carboxylates, which are precursors to esters like this compound. The reaction conditions for the direct carboxylation of thiophene are presented in the table below.

ReactantCo-saltTemperature (°C)Pressure (bar)Product(s)
ThiopheneCesium Acetate200CO2Thiophene-2-carboxylate
ThiopheneCesium Acetate>220CO2Thiophene-2,5-dicarboxylate
ThiopheneCesium Pivalate200-240CO2Thiophene-2-carboxylate and Thiophene-2,5-dicarboxylate

This table is based on data from the direct carboxylation of thiophene and illustrates the principle of solvent-free synthesis. mdpi.com

The challenge in applying this directly to this compound lies in the regioselectivity and the stability of the fluorinated ring under these conditions. However, the development of solvent-free methods for the core thiophene ring synthesis is a significant step towards greener production of its derivatives.

The use of water as a solvent is highly encouraged in green chemistry due to its non-toxic, non-flammable, and abundant nature. While many organic reactions are not traditionally performed in water, advancements in catalyst design and reaction engineering are making aqueous synthesis more feasible.

For thiophene synthesis, an environmentally sustainable strategy for the chemoselective heterocyclization of bromoenynes has been developed using a mixture of tetrabutylphosphonium bromide and water as the solvent. This transition-metal-free reaction provides a range of substituted thiophenes in good yields. organic-chemistry.org Although not specifically demonstrated for fluorinated thiophenes, this method highlights the potential for using aqueous media in the synthesis of the thiophene core. The challenge for synthesizing this compound in an aqueous medium would be the solubility of the fluorinated precursors and the stability of the C-F bond under the reaction conditions.

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and selectivity, often under milder conditions. jocpr.com Atom economy, a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that end up in the desired product, is a key metric for evaluating the greenness of a synthetic route. rsc.org

Palladium-catalyzed cross-coupling reactions are widely used in the synthesis of substituted thiophenes. nih.gov Direct C-H arylation of thiophenes is a particularly atom-economical approach as it avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and waste. acs.org For the synthesis of fluorinated thiophenes, palladium-catalyzed methods can be employed. For instance, a bis(alkoxo)palladium complex has been shown to be an efficient catalyst for the phosphine-free direct C-H arylation of thiophenes with aryl bromides, including those bearing electron-withdrawing groups, which is relevant for fluorinated analogues. organic-chemistry.org

The table below summarizes the atom economy of different reaction types, highlighting the advantage of catalytic and addition reactions.

Reaction TypeDescriptionAtom Economy
Addition All atoms of the reactants are incorporated into the final product.100%
Rearrangement A molecule's structure is rearranged to form a new isomer.100%
Substitution A functional group is replaced by another.< 100%
Elimination Atoms are removed from a molecule, often forming a double or triple bond.< 100%

Maximizing atom economy in the synthesis of this compound would involve designing a synthetic route that relies on addition and catalytic reactions, minimizing the use of stoichiometric reagents that end up as waste.

The principle of waste prevention emphasizes that it is better to prevent waste than to treat or clean it up after it has been created. nih.gov This can be achieved by designing syntheses with high atom economy and minimizing the use of auxiliary substances like solvents and protecting groups.

Microwave-Assisted Synthesis of Fluorinated Thiophenes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. frontiersin.orgresearchgate.net The use of microwave irradiation is considered a green chemistry technique as it can lead to significant energy savings.

Microwave heating has been successfully applied to the synthesis of various thiophene derivatives. For instance, a microwave-assisted green protocol for the C-H arylation of thiophenes has been reported, utilizing a palladium catalyst in a bio-based solvent, γ-valerolactone (GVL). frontiersin.org This method demonstrates the synergy between microwave heating and green solvents.

The Stille coupling, a palladium-catalyzed cross-coupling reaction, has been used for the microwave-assisted synthesis of polythiophenes, resulting in polymers with higher molecular weights and lower polydispersity compared to those synthesized with conventional heating. researchgate.netprinceton.edukaust.edu.sa This suggests that microwave-assisted palladium-catalyzed reactions could be beneficial for the synthesis of highly substituted thiophenes, including fluorinated analogues.

The table below provides a comparison of reaction times for conventional versus microwave-assisted synthesis for selected thiophene functionalization reactions.

Reaction TypeConventional Heating TimeMicrowave-Assisted Time
C-H Arylation of ThiopheneLonger (hours to days)Shorter (minutes)
Stille Coupling for Polythiophenes1-2 days10-20 minutes

This table provides a general comparison and specific times can vary based on substrates and conditions. frontiersin.orgresearchgate.net

Flow Chemistry Applications in Fluorothiophene Synthesis

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for the synthesis of complex molecules like fluorinated heterocycles. nih.govscielo.br This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. scielo.br The inherent characteristics of flow systems, such as high surface-area-to-volume ratios, superior heat and mass transfer, and precise control over reaction parameters, make them exceptionally well-suited for challenging reactions often encountered in the synthesis of fluorothiophenes. nih.govuc.pt

The introduction of fluorine onto a thiophene ring can involve highly reactive and potentially hazardous reagents, as well as exothermic reactions that are difficult to control in large-scale batch reactors. Flow chemistry mitigates these risks by utilizing small reactor volumes, which ensures that only a minimal amount of hazardous material is present at any given moment. nih.govresearchgate.net This enhanced safety profile is a critical advantage. Furthermore, the precise temperature control achievable in flow reactors prevents thermal runaways and minimizes the formation of side products, often leading to higher yields and purities. researchgate.net

Research in the broader field of thiophene synthesis has demonstrated the viability of this approach. For instance, palladium-catalyzed direct arylation of thiophenes has been successfully implemented in continuous flow systems. acs.org Such processes benefit from the ability to safely handle pyrophoric reagents and maintain catalyst activity over extended periods. While specific literature on the flow synthesis of this compound is nascent, the principles and demonstrated successes in related thiophene chemistry suggest a strong potential for adaptation. Multi-step syntheses, common in the production of functionalized pharmaceuticals, can be "telescoped" in flow reactors, where the product of one reaction is directly fed into the next reactor for a subsequent transformation without intermediate isolation and purification steps. nih.govmdpi.com This approach significantly improves efficiency and reduces waste.

The application of flow chemistry to the synthesis of fluorinated thiophenes could involve, for example, a lithiation reaction followed by quenching with an electrophilic fluorine source. In a flow setup, the unstable lithiated intermediate could be generated and immediately reacted, minimizing decomposition.

ParameterBatch Synthesis (Hypothetical)Flow Chemistry Synthesis (Projected)Advantage in Flow
Reaction Scale Milligram to gramGram to kilogram per dayHigh scalability and throughput
Temperature Control Difficult, potential for hotspotsPrecise (±1 °C)Improved selectivity, reduced byproducts
Mixing Diffusion-dependentRapid and efficientEnhanced reaction rates, high reproducibility
Safety Risk of thermal runaway, handling of bulk hazardous reagentsMinimized reaction volume, in-situ generation of hazardous speciesSignificantly improved safety profile
Reaction Time Hours to daysSeconds to minutesDrastic reduction in process time
Process Optimization Time-consuming, requires multiple experimentsRapid, automated parameter screeningFaster development of optimal conditions

Mechanosynthesis and Other Physical Methods

Mechanosynthesis, or mechanochemistry, represents a significant advancement in green chemistry, utilizing mechanical force—typically through ball milling—to induce chemical reactions in the absence or with minimal use of solvents. researchgate.net This technique is particularly relevant for the synthesis of heterocyclic compounds like thiophenes, offering a sustainable alternative to traditional solution-phase methods. researchgate.net

A notable application of this method is the mechanochemical Gewald thiophene synthesis. researchgate.net The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes. In its mechanochemical adaptation, the reactants (an α-active methylene ketone or aldehyde, a cyanomethylene compound, and elemental sulfur) are combined in a milling vessel with a catalytic amount of a base. The mechanical energy generated by the grinding media initiates the reaction cascade, leading to the formation of the thiophene ring. This solvent-free approach offers substantial benefits, including the reduction of chemical waste, lower energy consumption, and circumvention of issues related to reactant solubility. researchgate.net

The principles of mechanochemical synthesis can be extended to the preparation of fluorinated thiophene analogues. By selecting appropriately fluorinated starting materials, it is conceivable that compounds like the precursors to this compound could be synthesized. The solid-state nature of the reaction can also lead to different product selectivities compared to solution-based chemistry.

FeatureDescriptionRelevance to Fluorothiophene Synthesis
Methodology Use of mechanical energy (e.g., ball milling) to drive chemical reactions.Offers a novel, solvent-free route for constructing the fluorinated thiophene core.
Key Advantages Environmentally sustainable (solvent-free), high energy efficiency, potential for novel reactivity. researchgate.netReduces hazardous solvent waste, potentially simplifies workup procedures.
Example Reaction Mechanochemical Gewald Synthesis. researchgate.netProvides a proven template for thiophene ring formation that can be adapted using fluorinated precursors.
Reaction Conditions Typically room temperature, solid-state or liquid-assisted grinding (LAG).Avoids high temperatures that might cause decomposition of sensitive fluorinated compounds.

Beyond mechanosynthesis, other physical methods such as ultrasound irradiation (sonochemistry) offer alternative means of promoting chemical reactions. Ultrasound can enhance reaction rates and yields through acoustic cavitation, which generates localized high-temperature and high-pressure zones. While less common than thermal or mechanochemical methods for thiophene synthesis, sonication serves as a valuable tool, particularly for processes requiring milder conditions. researchgate.net The application of these physical methods provides a diverse toolkit for chemists to explore novel and more sustainable synthetic pathways toward this compound and its analogues.

Chemical Reactivity and Transformations of Methyl 4 Fluorothiophene 3 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). However, the presence of electron-withdrawing groups, such as the fluorine atom and the methyl carboxylate group in Methyl 4-fluorothiophene-3-carboxylate, deactivates the ring towards electrophilic attack.

The regioselectivity of electrophilic aromatic substitution on the thiophene ring is a critical aspect of its chemistry. In unsubstituted thiophene, electrophilic attack preferentially occurs at the C2 and C5 positions due to the superior stabilization of the resulting cationic intermediate through resonance. nih.gov For this compound, the positions of the existing substituents significantly influence the site of further substitution. The fluorine atom at the 4-position and the methyl carboxylate group at the 3-position are both deactivating groups.

The directing effects of these substituents are as follows:

Fluorine (at C4): As a halogen, fluorine is an ortho-, para-director, although it is deactivating. In the context of the thiophene ring, this would direct incoming electrophiles to the C2 and C5 positions.

Methyl Carboxylate (at C3): This is a meta-directing and deactivating group. This would direct incoming electrophiles to the C5 position.

Considering the combined effects of both substituents, the C5 position is the most likely site for electrophilic attack, as it is activated by the fluorine atom (para-directing) and is the meta-position relative to the methyl carboxylate group. The C2 position is also a potential site for substitution due to the ortho-directing effect of the fluorine. The precise outcome can depend on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of AttackInfluence of SubstituentsPredicted Outcome
C2Ortho to the methyl carboxylate group (deactivated), Ortho to the fluorine atom (activated)Possible
C5Para to the fluorine atom (activated), Meta to the methyl carboxylate group (activated)Most Favorable

Nucleophilic Substitution Reactions

The presence of electron-withdrawing groups on the thiophene ring can facilitate nucleophilic aromatic substitution (SNAr) reactions, a reactivity pattern that is generally not observed in electron-rich aromatic systems.

The carbon-fluorine bond in aromatic systems is generally strong. However, nucleophilic substitution of fluoride (B91410) can occur if the ring is sufficiently activated by electron-withdrawing groups. In this compound, the methyl carboxylate group at the adjacent C3 position helps to stabilize the negative charge that develops in the Meisenheimer-like intermediate during a nucleophilic attack at the C4 position. This stabilization makes the displacement of the fluoride ion by a suitable nucleophile a feasible process.

While the fluorine at C4 is a potential site for nucleophilic attack, other substituted positions can also exhibit reactivity. For instance, if other halogens were present on the ring, their reactivity as leaving groups in SNAr reactions would typically follow the order I > Br > Cl > F. The ester group itself is not typically a leaving group in SNAr reactions on the aromatic ring. However, the carbonyl carbon of the ester is susceptible to nucleophilic acyl substitution, which is a different class of reaction discussed in the next section.

Reactions Involving the Ester Functionality

The methyl carboxylate group at the C3 position undergoes reactions typical of carboxylic acid esters.

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-fluorothiophene-3-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, involves the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, followed by the elimination of a methoxide ion. Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid. The conditions for hydrolysis, such as the choice of base or acid and the reaction temperature and time, can influence the yield and selectivity of the reaction. researchgate.net

Transesterification Reactions

Transesterification is a fundamental organic reaction wherein the ester group of a chemical compound is exchanged with an alcohol. For this compound, this process involves the substitution of its methyl group (-CH₃) with a different alkyl or aryl group from an alcohol (R-OH). The reaction can be catalyzed by either an acid or a base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. Conversely, in a base-catalyzed mechanism (e.g., using an alkoxide), the alcohol is deprotonated to form a more potent nucleophile, which then attacks the ester's carbonyl carbon.

These reactions are typically reversible, and reaction conditions are optimized to drive the equilibrium toward the desired product. This is often achieved by using a large excess of the reactant alcohol or by removing the methanol byproduct as it forms. While specific studies detailing the transesterification of this compound are not prevalent in the literature, its reactivity is expected to follow these classical mechanisms, allowing for the synthesis of various other 4-fluorothiophene-3-carboxylate esters.

Reduction of the Ester Group

The ester functional group in this compound can be reduced to a primary alcohol, yielding (4-fluorothiophen-3-yl)methanol. This transformation is a cornerstone of synthetic organic chemistry, converting a carboxylic acid derivative into an alcohol.

A common and effective method for this reduction is the use of strong reducing agents, most notably lithium aluminum hydride (LiAlH₄). youtube.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the LiAlH₄ to the electrophilic carbonyl carbon of the ester. This process occurs twice: the first attack results in an intermediate aldehyde after the elimination of a methoxide ion, which is then immediately reduced to the corresponding alkoxide. A subsequent aqueous workup step protonates the alkoxide to yield the final primary alcohol product.

Alternative reagents like borane (BH₃) complexes, such as BH₃-THF, can also be employed and are known to selectively reduce carboxylic acids and esters. commonorganicchemistry.com While direct experimental data on this compound is limited, its ester group is expected to be readily reduced by these standard, potent reducing agents.

Table 1: Common Reagents for Ester Reduction

Reagent Typical Conditions Comments
Lithium aluminum hydride (LiAlH₄) Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup Highly reactive, non-selective, reduces many other functional groups. youtube.com

Coupling Reactions

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For halogenated heterocycles like derivatives of this compound, these reactions enable the introduction of a wide variety of substituents onto the thiophene ring. Palladium-catalyzed processes are particularly prominent in this area. nobelprize.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. organic-chemistry.org While the carbon-fluorine bond is generally robust and less reactive in cross-coupling compared to heavier halogens, related bromo- and iodothiophenes are common substrates.

For instance, studies on isomeric bromothiophene carboxylates demonstrate the utility of this reaction. The Suzuki-Miyaura coupling of various bromothiophenes with cyclopropylboronic acid has been successfully achieved using a palladium(II) acetate catalyst and a SPhos ligand. semanticscholar.org This highlights the capability of the thiophene carboxylate scaffold to participate in such transformations. High yields have been reported for substrates bearing ester, ketone, and aldehyde moieties, showcasing the reaction's functional group tolerance. semanticscholar.org

Table 2: Example of Suzuki-Miyaura Coupling on a Related Thiophene Substrate semanticscholar.org

Thiophene Substrate Boronic Acid Catalyst / Ligand Base Solvent Product Yield
Heck-Type Reactions

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction typically proceeds via oxidative addition of the halide to a Pd(0) complex, followed by alkene insertion and β-hydride elimination. This method is instrumental in forming new carbon-carbon bonds and functionalizing aromatic and heteroaromatic rings.

Other Palladium-Catalyzed Processes

Beyond the Suzuki and Heck reactions, other palladium-catalyzed cross-couplings are widely used to functionalize halothiophenes. The Stille coupling, which pairs an organohalide with an organostannane, and the Sonogashira coupling, which couples an organohalide with a terminal alkyne, are two prominent examples. These reactions provide powerful and reliable routes for introducing aryl, vinyl, or alkynyl groups onto the thiophene core.

Research on halo-substituted alkylthiophenes has shown that these compounds are excellent substrates for various metal-catalyzed cross-coupling methods. jcu.edu.au For example, 2-bromo-3-methylthiophene readily participates in Suzuki couplings. jcu.edu.au Furthermore, palladium catalysts have been effectively used for the C-H homocoupling of bromothiophene derivatives, demonstrating the diverse reactivity of these building blocks in constructing more complex oligothiophene structures. googleapis.com These examples underscore the broad potential of halogenated thiophene esters like this compound in a range of palladium-catalyzed transformations.

Metal-Free Coupling Approaches

While transition-metal-catalyzed cross-coupling reactions are prevalent, there is a growing interest in metal-free alternatives for the construction of C-C bonds, driven by the need for more sustainable and cost-effective synthetic methods. For a substrate like this compound, several metal-free strategies can be envisaged, primarily involving the activation of C-H or C-F bonds.

One prominent approach is the base-promoted homolytic aromatic substitution (BHAS) . This type of reaction typically involves an aryl halide and an arene, which couple in the presence of a strong base, such as potassium tert-butoxide (KOtBu), often assisted by light. nih.govacs.orgresearchgate.net The mechanism is thought to involve the generation of an aryl radical from the halide precursor, which then adds to the aromatic partner. acs.org For this compound, this could involve either coupling with an aryl halide at one of the thiophene's C-H positions or, more challengingly, activating the C-F bond. While direct C-H arylation of thiophenes has been reported under photoinduced, base-promoted metal-free conditions, the regioselectivity can be poor, yielding a mixture of isomers. nih.govacs.org

Another relevant metal-free method involves the use of diaryliodonium salts as arylating agents. nih.govmdpi.com These hypervalent iodine reagents can arylate electron-rich heteroarenes under metal-free conditions, often promoted by a base. nih.govmdpi.com This approach could be used to introduce aryl groups at the available C-H positions of the thiophene ring.

Furthermore, nucleophilic aromatic substitution (SNAr) offers a pathway for coupling, particularly leveraging the fluoro-substituent. The C-F bond in polyfluorinated arenes can be substituted by silyl-functionalized thiophene monomers in a fluoride-activated, metal-free process. nih.gov Similarly, sufficiently electron-deficient fluoroarenes can couple with masked aryl nucleophiles at room temperature, promoted by a fluoride source. nih.gov The electron-withdrawing nature of the carboxylate group on the thiophene ring in this compound would activate the C-F bond towards such nucleophilic attack.

Table 1: Overview of Potential Metal-Free Coupling Approaches

Coupling Strategy Reactants Promoter/Conditions Potential Outcome
Base-Promoted Homolytic Aromatic Substitution (BHAS) This compound + Arene/Aryl Halide Strong Base (e.g., KOtBu), optional light C-H arylation on the thiophene ring
Diaryliodonium Salts This compound + Ar₂I⁺X⁻ Base C-H arylation on the thiophene ring

Functional Group Interconversions on the Thiophene Nucleus

The two primary functional groups on the this compound nucleus—the methyl ester and the fluorine atom—are amenable to a variety of interconversions, allowing for the synthesis of a diverse range of derivatives.

The methyl ester group can undergo standard transformations. Saponification via hydrolysis with a base (e.g., NaOH or KOH) followed by acidification would yield the corresponding carboxylic acid, 4-fluorothiophene-3-carboxylic acid. This acid can serve as a precursor for other derivatives or be subjected to decarboxylation. Conversely, the ester can be reduced to a primary alcohol, 4-fluoro-3-(hydroxymethyl)thiophene. While sodium borohydride (NaBH₄) is often considered too mild to reduce esters, its reactivity can be enhanced with additives or by using specific solvent systems, allowing for the reduction of aromatic methyl esters to alcohols in good yields. researchgate.net The more powerful reducing agent, lithium aluminium hydride (LiAlH₄), readily reduces esters to primary alcohols. chemistrysteps.comlibretexts.org

The fluorine atom , attached to an aromatic ring activated by an electron-withdrawing ester group, is susceptible to nucleophilic aromatic substitution (SNAr) . In this reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the fluoride ion. youtube.comnih.gov Fluorine is an excellent leaving group in this context due to the high polarization of the C-F bond. youtube.comyoutube.com A wide array of nucleophiles can be employed, including alkoxides, amines, and thiols, to introduce new functional groups at the C4-position. This metal-free process is a powerful tool for functionalizing the thiophene core. colab.wsnih.gov

Table 2: Summary of Functional Group Interconversions

Functional Group Transformation Reagents Product
Methyl Ester Hydrolysis 1. NaOH or KOH, H₂O/MeOH2. H₃O⁺ 4-Fluorothiophene-3-carboxylic acid
Methyl Ester Reduction LiAlH₄ in THF, then H₂O workup (4-Fluorothiophen-3-yl)methanol
Methyl Ester Reduction NaBH₄ in THF/methanol (4-Fluorothiophen-3-yl)methanol
Fluoro Group SNAr (Amination) Amine (e.g., R₂NH), Base Methyl 4-(dialkylamino)thiophene-3-carboxylate

Ring-Opening and Rearrangement Reactions

The aromatic thiophene ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions, such as exposure to light or strong oxidants.

Photochemical rearrangements are a known transformation for thiophenes. Upon irradiation, thiophenes can isomerize to highly strained, non-aromatic bicyclic structures known as Dewar thiophenes. nih.gov These intermediates can then undergo thermal rearrangements to return to an aromatic thiophene structure, sometimes with a scrambling of the substituent positions. nih.gov

Oxidative ring-opening can occur when thiophenes are treated with strong oxidizing agents. Oxidation can initially occur at the sulfur atom to form thiophene S-oxides or S,S-dioxides. researchgate.net These intermediates are less aromatic and more reactive than the parent thiophene. Depending on the oxidant and reaction conditions, this can lead to subsequent Diels-Alder reactions or cleavage of the ring. researchgate.netwikipedia.org For instance, the reaction of certain substituted thieno[2,3-b]thiopyran derivatives with nucleophiles under basic conditions has been shown to proceed via a thiophene ring-opening process. researchgate.net

In some cases, rearrangement reactions can be facilitated by the substituents present on the ring. While specific examples for this compound are not detailed, the general reactivity of thiophenes suggests that such transformations are plausible synthetic pathways to novel molecular scaffolds.

Derivatives and Analogues of Methyl 4 Fluorothiophene 3 Carboxylate

Synthesis of Substituted Fluorothiophene Carboxylates

The synthesis of substituted fluorothiophene carboxylates can be approached through two main strategies: constructing the fluorinated thiophene (B33073) ring with pre-installed substituents or functionalizing a pre-formed fluorothiophene core.

Classical methods for thiophene ring formation, such as the Gewald reaction, which involves the condensation of two esters in the presence of elemental sulfur, provide a foundational route to highly functionalized thiophenes rroij.com. Similarly, the Paal-Knorr synthesis, reacting 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide, is another established method for creating the thiophene nucleus rroij.com.

More targeted approaches are often required for preparing specific fluorinated precursors. For instance, the synthesis of monomers for polymerization often starts with multi-step functionalization. A key intermediate, 2,5-Bis(trimethylsilyl)-3-bromo-4-fluorothiophene, can be prepared by treating a silylated thiophene with t-BuLi followed by quenching with N-fluorobenzenesulfonimide (NFSI) acs.org. From such building blocks, further derivatives can be accessed. For example, 2-bromo-3-hexyl-4-fluorothiophene was synthesized from 2,5-dibromo-3-hexyl-4-fluorothiophene through selective lithiation at the 5-position, a result of the directing effect of the electron-withdrawing fluorine atom, followed by quenching with water rsc.org.

Direct C-H functionalization represents a modern and efficient method for introducing substituents. Palladium-catalyzed direct arylation allows for the formation of C-C bonds without the need for pre-functionalization like halogenation or lithiation. While demonstrated on analogues such as methyl 3-amino-4-methylthiophene-2-carboxylate, this methodology is a powerful tool for creating aryl-substituted thiophene carboxylates researchgate.net. The choice of base, such as potassium acetate, has been shown to be critical in promoting the desired arylation while inhibiting competing amination reactions researchgate.net.

The table below summarizes various synthetic strategies for obtaining substituted fluorothiophene carboxylates.

Synthesis Method Starting Materials Key Reagents Product Type Reference
Fluorination/Functionalization2,5-Bis(trimethylsilyl)-3-bromothiophenet-BuLi, NFSI2,5-Bis(trimethylsilyl)-3-bromo-4-fluorothiophene acs.org
Selective Dehalogenation2,5-dibromo-3-hexyl-4-fluorothiophenen-BuLi, Water2-bromo-3-hexyl-4-fluorothiophene rsc.org
Palladium-Catalyzed Direct ArylationMethyl 3-amino-4-methylthiophene-2-carboxylate, Aryl bromidesPalladium catalyst, Potassium acetateMethyl 3-amino-5-aryl-4-methylthiophene-2-carboxylates researchgate.net
Fiesselmann Thiophene Synthesis4- or 5-aryl-3-chlorothiophene-2-carboxylates, Methyl thioglycolatePotassium tert-butoxide5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates grafiati.com

Heterocyclic Annulations Involving Methyl 4-fluorothiophene-3-carboxylate Derivatives

Derivatives of fluorothiophene carboxylates are valuable substrates for heterocyclic annulation reactions, where a new ring is fused onto the thiophene core. These reactions lead to the formation of extended π-conjugated systems with applications in dyes, sensors, and organic electronics.

A prominent example is the Fiesselmann thiophene synthesis, which can be adapted to create fused thieno[3,2-b]thiophene structures grafiati.com. In this process, a substituted 3-chlorothiophene-2-carboxylate is condensed with methyl thioglycolate in the presence of a base like potassium tert-butoxide. This reaction sequence builds a second thiophene ring onto the first, yielding 3-hydroxythieno[3,2-b]thiophene-2-carboxylates grafiati.com.

These fused products can serve as intermediates for further transformations. Saponification of the ester group, followed by decarboxylation, converts the 3-hydroxythieno[3,2-b]thiophene-2-carboxylates into the corresponding thieno[3,2-b]thiophen-3(2H)-ones grafiati.com. These ketones are versatile precursors for subsequent annulations, such as the Fischer indolization. Treatment of the thieno[3,2-b]thiophen-3(2H)-ones with arylhydrazines leads to the formation of complex N,S-heterotetracenes, specifically 9H-thieno[2',3':4,5]thieno[3,2-b]indoles grafiati.com. This demonstrates a powerful strategy for building intricate, multi-ring heterocyclic systems starting from a functionalized thiophene carboxylate derivative.

The table below outlines a typical heterocyclic annulation sequence starting from a thiophene derivative.

Reaction Step Starting Material Key Reagents Product Reference
Fiesselmann Synthesis5-aryl-3-chlorothiophene-2-carboxylateMethyl thioglycolate, Potassium tert-butoxide6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate grafiati.com
Saponification/Decarboxylation6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylateBase, then AcidThieno[3,2-b]thiophen-3(2H)-one grafiati.com
Fischer IndolizationThieno[3,2-b]thiophen-3(2H)-oneArylhydrazine9H-thieno[2',3':4,5]thieno[3,2-b]indole grafiati.com

Polymeric Fluorothiophenes and Their Precursors

Fluorinated thiophene carboxylates and their derivatives are essential precursors for the synthesis of polymeric fluorothiophenes. The introduction of fluorine onto the polythiophene backbone lowers the HOMO and LUMO energy levels, which can improve the polymer's stability and alter its optoelectronic properties. The relatively small size of fluorine minimizes steric hindrance between adjacent monomer units, helping to maintain a planar, conjugated backbone acs.org.

Transition metal-catalyzed cross-coupling reactions are the primary methods for synthesizing these polymers rsc.org. Stille Coupling is a widely used method for this purpose. For example, the polymer PTB7-FTh was synthesized via Stille coupling between 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylic acid 2-ethylhexyl ester and 2,6-bis(trimethyltin)-4,8-bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene, using Pd(PPh₃)₄ as the catalyst acs.org.

Kumada-type polymerizations and other nickel-catalyzed reactions are also effective. Regioregular poly(3-alkyl-4-fluoro)thiophenes, such as Poly[3-fluoro-4-octylthiophene-2,5-diyl] (F-P3OT), are synthesized from 2,5-dibromo-3-fluoro-4-octylthiophene monomers. The polymerization is initiated by forming a Grignard reagent with an isopropylmagnesium chloride/lithium chloride complex, followed by coupling using a Ni(dppp)Cl₂ catalyst acs.org.

Suzuki Coupling provides another route to fluorinated copolymers. A copolymer containing fluorene and a 1,1-dioxothiophene moiety was successfully synthesized using a Suzuki coupling reaction, highlighting the versatility of this method for creating complex polymer architectures researchgate.net.

The table below details examples of polymeric fluorothiophenes and the methods used for their synthesis.

Polymer Name/Type Precursor(s)/Monomer(s) Polymerization Method Catalyst Reference
PTB7-FTh4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylic acid 2-ethylhexyl ester and a bis(trimethyltin) derivativeStille CouplingPd(PPh₃)₄ acs.org
Poly[3-fluoro-4-octylthiophene-2,5-diyl] (F-P3OT)2,5-dibromo-3-fluoro-4-octylthiopheneKumada-Type (GRIM)Ni(dppp)Cl₂ acs.org
Poly[3-fluoro-4-hexylthiophene-2,5-diyl] (F-P3HT)2,5-dibromo-3-fluoro-4-hexylthiopheneKumada-Type (GRIM)Ni(dppp)Cl₂ acs.org
Poly(fluorene-co-thiophene-S,S-dioxide)Fluorene and 1,1-dioxothiophene derivativesSuzuki CouplingNot specified researchgate.net

Mechanistic Investigations of Reactions Involving Methyl 4 Fluorothiophene 3 Carboxylate

Reaction Pathway Elucidation for Fluorothiophene Synthesis

The synthesis of fluorinated thiophenes, including derivatives like Methyl 4-fluorothiophene-3-carboxylate, can be approached through various methodologies, primarily involving either the functionalization of a pre-existing thiophene (B33073) ring or the construction of the ring through heterocyclization reactions. researchgate.net

One common strategy for introducing a fluorine atom onto a thiophene ring is through electrophilic fluorination. However, direct fluorination can sometimes be challenging. An alternative and often more controlled approach involves a sequence of reactions. For instance, a synthetic route might involve the perbromination of a substituted thiophene, followed by protection of certain positions and subsequent bromine/fluorine exchange. researchgate.net This multi-step process allows for regioselective introduction of the fluorine atom.

Another significant pathway is nucleophilic aromatic substitution (SNAr). In this type of reaction, a good leaving group on the thiophene ring is displaced by a fluoride (B91410) anion. nih.gov The efficiency of this reaction is highly dependent on the nature of the leaving group and the activation of the aromatic ring by electron-withdrawing groups. For example, a nitro group can serve as an effective leaving group in the synthesis of fluorinated aromatic compounds. nih.gov

Cycloaddition reactions also present a powerful method for constructing the fluorinated thiophene ring system, offering a high degree of control over the stereochemistry of the final product. researchgate.net

Theoretical studies, such as those employing ab initio methods, can provide valuable insights into the reaction mechanisms. For instance, in the oxidation of thiophene, computational studies have helped to distinguish between different potential pathways, such as direct hydrogen abstraction versus addition/elimination mechanisms, and to identify the most favorable reaction channels, like the [2+4] cycloaddition with singlet oxygen. researchgate.net While not specific to this compound, these computational approaches are instrumental in elucidating complex reaction pathways in thiophene chemistry.

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a pivotal role in directing the course and efficiency of reactions involving the synthesis and modification of this compound. The choice of catalyst can significantly influence the reaction rate, selectivity, and yield.

In cross-coupling reactions, which are vital for creating carbon-carbon bonds, palladium catalysts are frequently employed. For instance, in the direct arylation of thiophene derivatives, a palladium catalyst in conjunction with a suitable base, such as potassium acetate, can effectively promote the formation of C-H arylated products while inhibiting side reactions like amination. researchgate.net The selection of the base is often critical to the success of these reactions.

Phase-transfer catalysts can be utilized in asymmetric synthesis to achieve enantioselective fluorination. Chiral anion phase-transfer catalysts have been shown to be effective in fluorocyclization reactions of benzothiophenes, leading to products with high optical purity. nih.gov The proposed mechanism involves the formation of a chiral ion pair that directs the stereochemical outcome of the fluorination step.

In reactions involving nucleophilic substitution, the choice of the fluorinating agent and solvent is crucial. For example, in the synthesis of methyl 3-fluoropyridine-4-carboxylate, cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) was used to displace a nitro group. nih.gov The combination of a highly reactive fluoride source and a polar aprotic solvent facilitates the nucleophilic attack.

The mechanistic role of reagents also extends to controlling side reactions. For example, in the synthesis of thiophene-2-carboxamide derivatives, the reaction proceeds through the formation of an intermediate that undergoes heterocyclization. The specific reagents and reaction conditions guide the nucleophilic addition and subsequent cyclization to form the desired thiophene ring. nih.gov

Kinetic and Thermodynamic Studies in Fluorothiophene Reactions

Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rate of reactions involving fluorinated thiophenes. These studies help in understanding the energy profiles of reaction pathways and identifying the rate-determining steps.

Computational studies are a powerful tool for investigating the kinetics and thermodynamics of thiophene reactions. By calculating the activation barriers and reaction energies, researchers can predict the most favorable reaction pathways. For example, in the reaction of thiophene with molecular oxygen, theoretical calculations have shown that the reaction with singlet oxygen via a [2+4] cycloaddition has a lower activation barrier compared to the reaction with triplet oxygen, indicating it is the more favorable channel. researchgate.net Furthermore, such studies have revealed that alkyl substitution on the thiophene ring can lower the activation barrier for the addition pathway. researchgate.net

Thermodynamic considerations, such as the standard enthalpy of reaction, indicate whether a reaction is endothermic or exothermic. researchgate.net This information is crucial for controlling the reaction temperature and ensuring safe and efficient synthesis.

Stereochemical Outcomes and Control in Fluorinated Systems

The introduction of a fluorine atom and other substituents on the thiophene ring can lead to the formation of stereoisomers. Controlling the stereochemical outcome of these reactions is a significant challenge and a key area of research in the synthesis of fluorinated compounds.

The stereochemistry of a reaction can be influenced by the inherent stereochemistry of the substrate, a concept known as substrate control. youtube.com In this scenario, a chiral center already present in the molecule directs the stereochemical outcome of a subsequent reaction at another part of the molecule.

Alternatively, an external chiral auxiliary can be temporarily introduced into the molecule to control the stereochemistry of a reaction. youtube.com This auxiliary is then removed after it has served its purpose. This method is particularly useful when the substrate itself does not possess the necessary stereochemical information to direct the reaction.

In the context of fluorinated systems, the stereochemical outcome of nucleophilic substitution reactions can be highly dependent on the nature of the halogen and the nucleophile. For instance, in acetal substitution reactions, the presence of a halogen at the C-2 position can guide the stereochemical course of the reaction through the formation of a halogen-stabilized oxocarbenium ion intermediate. nih.gov While chlorine, bromine, and iodine often lead to high diastereoselectivity, reactions involving fluorine can be less selective. nih.gov

Cycloaddition reactions are particularly powerful for controlling stereochemistry in the synthesis of heterocyclic compounds. researchgate.net The concerted nature of many cycloaddition reactions allows for the predictable transfer of stereochemistry from the reactants to the products.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. For thiophene (B33073) derivatives, these calculations can elucidate mechanisms such as electrophilic substitution, nucleophilic attack, and cycloaddition reactions.

For instance, theoretical studies on the reaction of thiophene and its derivatives with molecular oxygen have been performed using ab initio methods to investigate the triplet and singlet potential energy surfaces. These studies have identified mechanisms like direct hydrogen abstraction and addition/elimination pathways. The reaction of thiophene with singlet oxygen via a [2+4] cycloaddition to form endoperoxides has been identified as a highly favorable channel. Such computational approaches could be applied to Methyl 4-fluorothiophene-3-carboxylate to predict its oxidation and degradation pathways.

Furthermore, DFT calculations have been employed to study the reaction mechanisms of thiophene desulfurization on catalyst surfaces, providing insights into activation barriers and reaction energies for C-S bond cleavage. Similar methodologies could predict the behavior of this compound in related catalytic processes.

Electronic Structure Analysis of Fluorothiophene Systems

The electronic structure of a molecule governs its chemical behavior and physical properties. For fluorinated thiophene systems, computational methods are used to analyze molecular orbitals, electron density distribution, and electrostatic potential.

The introduction of a fluorine atom into a thiophene ring significantly influences its electronic properties due to fluorine's high electronegativity. DFT studies on fluorinated thiophenes have shown that fluorination can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This lowering of the HOMO level is particularly advantageous in materials for organic photovoltaics, as it can lead to a higher open-circuit voltage.

Natural Bond Orbital (NBO) analysis is another powerful tool to investigate charge delocalization and hyperconjugative interactions within the molecule. For thiophene derivatives, NBO analysis can quantify the interactions between the sulfur lone pairs, the pi-system of the thiophene ring, and the substituents.

Table 1: Calculated Electronic Properties of a Model Fluorothiophene System

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D

Note: This table is illustrative and based on general findings for fluorinated thiophenes. Specific values for this compound would require dedicated calculations.

Prediction of Reactivity and Regioselectivity

Computational chemistry offers robust methods for predicting the reactivity and regioselectivity of chemical reactions. For aromatic systems like this compound, this is crucial for understanding its behavior in synthesis and biological systems.

Fukui functions and the local softness of atoms are conceptual DFT-based reactivity descriptors that can predict the most probable sites for electrophilic, nucleophilic, and radical attack. For substituted thiophenes, these calculations can determine how the interplay between the fluorine atom and the methyl carboxylate group directs incoming reagents. Generally, the electron-withdrawing nature of the fluorine and carboxylate groups would deactivate the ring towards electrophilic attack, and the regioselectivity would be determined by the specific electronic effects at each carbon atom.

Molecular Electrostatic Potential (MEP) mapping is another technique that visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylate group and the fluorine atom, indicating sites susceptible to electrophilic attack, while the regions around the ring hydrogen atoms would be more positive.

Molecular Modeling of Interactions

Molecular modeling encompasses a range of computational techniques to study the interactions between a molecule and its environment, including solvents, surfaces, or biological macromolecules.

Quantum chemical investigations have been used to study the adsorption of thiophene and fluorinated thiophenes on surfaces like magnesium oxide clusters. Such studies reveal the nature of non-covalent interactions, such as van der Waals forces and hydrogen bonds, and can predict the most stable adsorption geometries. For this compound, this could be relevant for its application in materials science.

In the context of medicinal chemistry, molecular docking simulations can predict the binding mode and affinity of a molecule to a protein target. Although no specific studies on this compound were identified, molecular dynamics simulations have been performed on other thiophene carboxamide derivatives to assess the stability of their complexes with biological targets like tubulin. These simulations provide insights into the conformational changes and key intermolecular interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand-protein complex.

Applications of Methyl 4 Fluorothiophene 3 Carboxylate and Its Derivatives As Synthetic Building Blocks

Precursors for Complex Heterocyclic Systems

Methyl 4-fluorothiophene-3-carboxylate and its derivatives are valuable precursors in the construction of complex heterocyclic systems. The thiophene (B33073) ring itself is a common scaffold in medicinal chemistry, and the substituents on this ring in the title compound offer pathways to elaborate into fused ring systems. For instance, the amino-substituted analogue, methyl 3-aminothiophene-2-carboxylate, is a well-established starting material for the synthesis of thieno[3,2-d]pyrimidines, a class of compounds with significant biological activities, including antitumor and antimicrobial properties. nih.govresearchgate.netresearchgate.net

The general synthetic strategy involves the reaction of the amino group with various reagents to form a pyrimidine (B1678525) ring fused to the thiophene core. Given this precedent, this compound, after appropriate functional group interconversion (e.g., nitration and subsequent reduction of the nitro group to an amino group), can be envisioned as a key intermediate for fluorinated thieno[3,2-d]pyrimidines. The introduction of a fluorine atom onto the thiophene ring is a known strategy to modulate the physicochemical properties and biological activity of the resulting heterocyclic system. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Thiophene Carboxylate Precursors

Precursor Scaffold Reagents for Cyclization Resulting Heterocyclic System Potential Application
Methyl 3-aminothiophene-2-carboxylate Formamide, Formic acid, or other one-carbon sources Thieno[3,2-d]pyrimidin-4-one Kinase inhibitors, Anticancer agents semanticscholar.org
Methyl 3-aminothiophene-2-carboxylate Isothiocyanates 2-Thioxo-thieno[3,2-d]pyrimidine Antimicrobial agents researchgate.net

Intermediates in the Synthesis of Advanced Organic Materials

The unique electronic properties of fluorinated thiophene derivatives make them attractive intermediates for the synthesis of advanced organic materials. Oligothiophenes and their derivatives are known to be effective organic semiconductors, with applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The performance of these materials is highly dependent on their molecular structure, which influences their crystal packing, intermolecular interactions, and energy levels. nih.gov

The introduction of fluorine atoms into the thiophene backbone is a common strategy to tune the electronic properties of these materials. Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve the air stability of the semiconductor and the open-circuit voltage in solar cells. Therefore, this compound can serve as a key building block for the synthesis of fluorinated oligothiophenes and polymers with tailored electronic properties for use in organic electronic devices.

Table 2: Potential Applications of Fluorinated Thiophene-Based Organic Materials

Material Class Key Property Enhanced by Fluorination Potential Application
Fluorinated Oligothiophenes Improved charge carrier mobility and air stability Organic Field-Effect Transistors (OFETs) nih.gov
Fluorinated Polythiophenes Lowered HOMO/LUMO levels, enhanced open-circuit voltage Organic Photovoltaics (OPVs)

Components in the Development of Fine Chemicals

This compound and its derivatives also have potential as components in the development of fine chemicals, including agrochemicals. The introduction of fluorine into bioactive molecules is a well-established strategy in the agrochemical industry to enhance the efficacy and metabolic stability of pesticides. researchgate.netnih.gov Fluorinated compounds are found in a significant portion of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.govccspublishing.org.cn

The thiophene ring is a known scaffold in some agrochemicals, and the functional groups on this compound allow for its incorporation into larger, more complex molecules with potential pesticidal activity. The fluorine atom can improve the compound's ability to bind to its biological target and can block metabolic pathways that would otherwise deactivate the molecule, leading to a more potent and longer-lasting effect. ccspublishing.org.cn The development of novel agrochemicals is crucial for ensuring food security, and fluorinated building blocks like this compound can play a role in this process. numberanalytics.com

Table 3: Impact of Fluorination on Agrochemical Properties

Property Effect of Fluorine Introduction Example of Fluorinated Agrochemical Class
Biological Efficacy Often increased due to enhanced binding affinity and transport properties ccspublishing.org.cn Fungicides, Insecticides, Herbicides numberanalytics.com
Metabolic Stability Increased by blocking sites of metabolic degradation ccspublishing.org.cn All classes
Lipophilicity Can be altered to optimize uptake and transport All classes

Radiosynthesis and ¹⁸F-Labeling Methodologies

The fluorine atom in this compound makes it a potential precursor for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that uses molecules labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), to visualize and quantify biological processes in vivo. nih.gov ¹⁸F is a favored radionuclide for PET due to its convenient half-life (109.7 min) and low positron energy.

While the direct radiosynthesis using this compound as a precursor for an ¹⁸F-labeled tracer has not been explicitly reported in the reviewed literature, its structure lends itself to established ¹⁸F-labeling methodologies. For example, if the non-radioactive fluorine atom were replaced with a suitable leaving group (e.g., a nitro group, a trimethylstannyl group, or a boronic ester), the aromatic ring could be labeled with [¹⁸F]fluoride through nucleophilic aromatic substitution. The resulting ¹⁸F-labeled this compound could then be further elaborated to produce a variety of PET tracers. lumiprobe.com

Amino acid PET tracers, such as L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), have shown great promise in tumor imaging. nih.gov The development of novel ¹⁸F-labeled amino acids and other small molecules is an active area of research, and fluorinated thiophene scaffolds could provide a new class of tracers with unique biological properties. researchgate.net

Table 4: Overview of ¹⁸F-Labeling Strategies for Aromatic Compounds

Labeling Strategy Precursor Functional Group Typical Reaction Conditions
Nucleophilic Aromatic Substitution Nitro group, Halogen (activated ring) High temperature, aprotic solvent, with [¹⁸F]fluoride and a phase-transfer catalyst
Radiofluorodestannylation Trialkylstannyl group Copper-mediated reaction with [¹⁸F]fluoride

Analytical Methodologies in the Characterization of Fluorothiophene Carboxylates

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

No specific Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data for Methyl 4-fluorothiophene-3-carboxylate has been found in published scientific literature. Structural elucidation of related thiophene (B33073) compounds typically relies on these methods to confirm the molecular structure, but specific spectral assignments for this compound are not documented.

Chromatographic Separation and Purification Methodologies

Detailed protocols for the chromatographic separation and purification of this compound are not available. While general techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography are standard for purifying such organic compounds, specific conditions including stationary phase, mobile phase composition, and flow rate have not been reported for this particular molecule.

X-ray Crystallography for Solid-State Structure Determination

There is no evidence in the accessible scientific literature that the solid-state structure of this compound has been determined by X-ray crystallography. Consequently, information regarding its crystal system, space group, and specific bond lengths and angles is not available.

Future Directions and Emerging Research Areas

Development of Novel Fluorination Strategies

The development of new methods for the introduction of fluorine onto the thiophene (B33073) ring is a primary area of future research. Traditional methods often require harsh conditions or offer limited regioselectivity. Emerging strategies aim to overcome these limitations, providing milder, more precise, and efficient access to fluorinated thiophenes.

One promising avenue is the continued development of electrophilic fluorination. The fluorination of lithiated thiophenes with reagents like N-fluorobenzenesulfonimide (NFSI) has been demonstrated, though yields can be moderate and require cryogenic temperatures. acs.org Future work will likely focus on new electrophilic fluorine sources that are more reactive and selective, potentially enabling fluorination without the need for pre-functionalization like lithiation.

Another area of intense research is visible-light-mediated fluorination. mdpi.com This approach uses photoredox catalysis to generate fluorine radicals or other fluorinating species under mild, room-temperature conditions. mdpi.com Such methods could provide highly selective and energy-efficient routes to compounds like Methyl 4-fluorothiophene-3-carboxylate. mdpi.com Furthermore, anodic fluorination, an electrochemical method, presents another alternative that can selectively introduce fluorine onto thiophene derivatives. researchgate.net

The synthesis of ring-fluorinated thiophenes from non-thiophene precursors is also an innovative strategy. For instance, methods involving the single C-F bond activation of trifluoromethyl (CF3)-cyclopropanes can lead to the formation of fluorinated dihydrothiophene and tetrahydrothiophene scaffolds. acs.org Adapting such ring-forming strategies to produce fully aromatic fluorothiophenes is a key future challenge. Similarly, [4+1] cycloaddition reactions using fluorinated carbene precursors offer a modular way to construct the fluorinated thiophene core under mild, neutral conditions. rsc.org

StrategyReagent/MethodConditionsKey Advantage
Electrophilic Fluorination N-Fluorobenzenesulfonimide (NFSI) on lithiated thiopheneLow temperature (-78 °C)Direct fluorination of the thiophene ring acs.org
Visible-Light-Mediated Fluorination Photoredox catalysis with Selectfluor or NFSIRoom temperature, mild conditionsHigh selectivity, energy efficiency mdpi.com
Anodic Fluorination Electrochemical cellModerate yieldsSelective monofluorination researchgate.net
Ring Synthesis Single C-F activation of CF3-cyclopropanesEt2AlClAccess to fluorinated dihydro- and tetrahydrothiophenes acs.org
[4+1] Cycloaddition Enaminothiones and trifluoromethyl N-tosylhydrazonesRoom temperature, neutral mediaModular synthesis with high regio- and stereoselectivity rsc.org

Sustainable and Eco-Friendly Synthetic Routes for Fluorothiophenes

In line with the global push for green chemistry, developing sustainable synthetic routes to fluorothiophenes is a critical future direction. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Biocatalysis and biosynthesis represent another frontier for eco-friendly synthesis. mdpi.commdpi.com While still a developing field for fluorination reactions, the use of enzymes or engineered microorganisms to perform selective fluorination could offer a highly sustainable alternative to traditional chemical methods. mdpi.com For example, the development of halide methyltransferases capable of handling fluorinated substrates points toward future biocatalytic fluoroalkylation pathways. mdpi.com The use of natural products, such as glycyrrhizin, as reducing and stabilizing agents in nanoparticle synthesis showcases a broader trend toward using biocompatible reagents, a principle that could be adapted to the synthesis of fluorinated intermediates. mdpi.com

Furthermore, reaction conditions are a major consideration. Methods that operate at ambient temperature and pressure, such as the aforementioned visible-light-mediated reactions, are inherently more sustainable as they reduce energy consumption. mdpi.com Catalyst-free, one-pot syntheses also contribute to green chemistry by minimizing intermediate purification steps and solvent usage. mdpi.com

Chemo-, Regio-, and Stereoselective Transformations in Fluorothiophene Chemistry

Achieving high levels of selectivity is paramount in modern organic synthesis to avoid the formation of complex product mixtures and costly purification steps. For fluorothiophene chemistry, controlling the precise placement of the fluorine atom (regioselectivity) and other functional groups is essential for tuning molecular properties.

The fluorine atom itself can act as a powerful directing group. Research has shown that the fluorine on a thiophene ring can exert a pronounced directing effect in reactions such as those involving Grignard reagents, leading to the formation of a single regioisomer. acs.org Future research will further exploit these electronic effects to control the outcome of various transformations on the fluorothiophene scaffold. The development of novel fluorination methods is intrinsically linked to selectivity, with a major goal being the ability to selectively fluorinate any desired position on the thiophene ring. acs.org

Organocatalysis is an emerging tool that can promote highly selective reactions. The use of bifunctional catalysts, for example, can facilitate transformations with high efficiency and selectivity under mild conditions. mdpi.com Applying these catalytic systems to reactions involving fluorinated thiophene substrates is a promising area for future exploration.

Furthermore, cycloaddition reactions have shown great promise for constructing fluorinated heterocycles with excellent control over stereochemistry. rsc.org The formal [4+1] cyclization to produce 2H-thiophenes proceeds with high regio- and stereoselectivity. rsc.org Developing new cycloaddition strategies and expanding the scope of existing ones will be crucial for the stereoselective synthesis of complex molecules derived from this compound. This includes chemo-, regio-, and stereoselective condensation reactions that can build complex heterocyclic systems from fluorinated starting materials. nih.gov

Exploration of New Applications in Organic Synthesis

This compound and related structures are not just synthetic targets but are also valuable starting materials for constructing more complex molecules. A significant future direction is the exploration of their applications as versatile building blocks in organic synthesis.

Analogous to non-fluorinated thiophenes like Methyl 3-aminothiophene-2-carboxylate, which serve as precursors for pharmaceuticals, agrochemicals, and various heterocyclic compounds, fluorinated versions offer a gateway to novel structures with potentially enhanced properties. nbinno.com The presence of fluorine can improve metabolic stability, binding affinity, and lipophilicity, making these building blocks highly attractive for medicinal chemistry. researchgate.net

Future applications will likely involve using this compound in cross-coupling reactions, such as Suzuki and Stille couplings, to synthesize fluorinated oligothiophenes and polymers. nih.gov These materials are of great interest in organic electronics, including organic solar cells and field-effect transistors, where fluorination is a key strategy for tuning electronic properties. rsc.org The ester and fluorine functionalities on the thiophene ring provide orthogonal handles for sequential, site-selective modifications, allowing for the construction of complex, multi-functionalized systems. The development of direct C-H activation and arylation protocols for fluorinated thiophenes will further expand their utility, enabling rapid diversification and the synthesis of novel molecular libraries for biological screening and materials science research.

Q & A

Q. What are the established synthetic routes for Methyl 4-fluorothiophene-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves constructing the thiophene core followed by fluorination and esterification. A common approach is:

Thiophene ring formation : Cyclization of diynes or thioamide precursors under acidic conditions.

Fluorination : Electrophilic fluorination at the 4-position using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride).

Esterification : Reaction with methanol in the presence of a catalyst (e.g., H₂SO₄) to form the methyl ester.
Critical factors include temperature control during fluorination (to avoid side reactions) and stoichiometric optimization for esterification. Yields are sensitive to solvent polarity; anhydrous DMF or THF is preferred .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : The fluorine atom induces deshielding in adjacent protons, with splitting patterns confirming substitution positions. For example, the 4-fluorine causes coupling (J ~ 8–12 Hz) with protons at positions 3 and 4.
  • IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-F) are diagnostic.
  • Mass Spectrometry : Molecular ion peaks at m/z 174 (C₆H₅FO₂S⁺) with fragmentation patterns confirming the ester group.
    Consistency across these methods is essential to validate purity .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, Mercury) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • Structure Solution : Use SHELXD for phase determination via direct methods, especially for small-molecule crystals .
  • Refinement : SHELXL refines positional and thermal parameters, with fluorine atom placement validated using residual density maps. Constraints are applied to the thiophene ring planarity (root-mean-square deviation < 0.02 Å) .
  • Visualization : Mercury analyzes packing motifs (e.g., π-π stacking between thiophene rings) and hydrogen-bonding networks. The "Void Analysis" tool identifies solvent-accessible volumes, critical for polymorph studies .
    Discrepancies in bond lengths (e.g., C-F vs. C-S) should be cross-checked with DFT-optimized geometries .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states. The fluorinated thiophene’s electron-withdrawing effect lowers the LUMO energy at the 3-carboxylate position, favoring nucleophilic attack.
  • Molecular Electrostatic Potential (MEP) Maps : Generated via Mercury or VMD, these highlight electrophilic regions (e.g., the carbonyl carbon) .
  • Kinetic Isotope Effects (KIEs) : Simulate deuterium substitution at reactive sites to predict rate-determining steps.
    Experimental validation via HPLC monitoring of reaction progress is recommended to resolve computational vs. empirical data contradictions .

Q. How can ring-puckering analysis explain conformational flexibility in this compound derivatives?

  • Methodological Answer : Apply the Cremer-Pople parameters to quantify puckering in five-membered rings:

Calculate out-of-plane displacements (𝑧ᵢ) for each atom relative to the mean plane.

Compute puckering amplitude (𝑄) and phase angle (𝜃) using:
Q=25j=15zj2,θ=arctan(S2S1)Q = \sqrt{\frac{2}{5} \sum_{j=1}^{5} z_j^2}, \quad \theta = \arctan\left(\frac{S_2}{S_1}\right)

where S1=zjcos(ϕj)S_1 = \sum z_j \cos(\phi_j), S2=zjsin(ϕj)S_2 = \sum z_j \sin(\phi_j), and ϕj=4π(j1)5\phi_j = \frac{4\pi(j-1)}{5}.
Compare results with crystallographic data (e.g., torsion angles from ORTEP-3 visualizations) to assess steric effects from the fluorine substituent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.